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molecular formula CHF3O3PrS B1366327 Praseodymium(III) trifluoromethanesulfonate CAS No. 52093-27-3

Praseodymium(III) trifluoromethanesulfonate

Cat. No. B1366327
M. Wt: 290.99 g/mol
InChI Key: DXZODPQHLDOQFU-UHFFFAOYSA-N
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Patent
US06362375B1

Procedure details

Praseodymium (III) trifluoromethanesulfonate (1.18 g as a wet solid), trifluoromethanesulfonic acid (0.30 g), anisole (2.38 g) and para-toluic acid (2.72 g) were refluxed together in 175 mL toluene with azeotropic removal of the lower water layer (Dean-Stark apparatus). After 22 hours, the mixture was cooled and extracted with 3×25 mL water, then by 2×25 mL saturated sodium bicarbonate solution. The organic layer was dried using anhydrous sodium sulfate, filtered, then concentrated down in vacuo to give crude 4-methoxy-4′-methylbenzophenone (2.7 g, 60% yield) as a cream-colored crystalline solid.
Name
Praseodymium (III) trifluoromethanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)S([O-])(=O)=O.[Pr+3].FC(F)(F)S([O-])(=O)=O.FC(F)(F)S([O-])(=O)=O.FC(F)(F)S(O)(=O)=O.[C:34]1([O:40][CH3:41])[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1.[C:42]1([CH3:51])[CH:47]=[CH:46][C:45]([C:48](O)=[O:49])=[CH:44][CH:43]=1>C1(C)C=CC=CC=1.O>[CH3:41][O:40][C:34]1[CH:39]=[CH:38][C:37]([C:48]([C:45]2[CH:46]=[CH:47][C:42]([CH3:51])=[CH:43][CH:44]=2)=[O:49])=[CH:36][CH:35]=1 |f:0.1.2.3|

Inputs

Step One
Name
Praseodymium (III) trifluoromethanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)[O-])(F)F.[Pr+3].FC(S(=O)(=O)[O-])(F)F.FC(S(=O)(=O)[O-])(F)F
Name
Quantity
0.3 g
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Name
Quantity
2.38 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
2.72 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)O)C
Name
Quantity
175 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×25 mL water
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated down in vacuo

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
COC1=CC=C(C(=O)C2=CC=C(C=C2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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